REACTION_CXSMILES
|
C[Si](OS(C(F)(F)F)(=O)=O)(C)C.[CH2:13]([O:15][P:16]([O-:20])[O:17][CH2:18][CH3:19])[CH3:14].[C:21]1(=[O:26])[CH2:25][CH2:24][CH:23]=[CH:22]1.Cl>ClCCl>[CH2:13]([O:15][P:16]([CH:23]1[CH2:24][CH2:25][C:21](=[O:26])[CH2:22]1)(=[O:20])[O:17][CH2:18][CH3:19])[CH3:14]
|
Name
|
|
Quantity
|
0.52 mmol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
11.4 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)[O-]
|
Name
|
N,O-bis-(trimethylsilyl)acetamid
|
Quantity
|
12.4 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.52 mmol
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
1
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
at the same temperature and stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesiumsulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The raw product may be chromatographed on SiO2
|
Type
|
CONCENTRATION
|
Details
|
after concentrating the desired fractions
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)C1CC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |